2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene
Overview
Description
“Difluoromethoxy” is a functional group in organic chemistry where two fluorine atoms are bonded to a methoxy group . It’s often used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of difluoromethoxylated compounds has been a subject of research. For instance, difluoromethoxylated nitrogen-containing heterocycles have been synthesized from α-(difluoromethoxy)ketones .Molecular Structure Analysis
The molecular structure of a compound with a difluoromethoxy group would include a methoxy group (OCH3) where the hydrogen atoms are replaced by fluorine .Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S have been studied . These processes have benefited from the invention of multiple difluoromethylation reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of a difluoromethoxy group. For instance, a compound named “2-(Difluoromethoxy)phenyl isocyanate” is described as a colorless liquid with a refractive index of 1.4921 .Scientific Research Applications
Synthesis and Characterization
- The synthesis of fluorinated nitrobenzenes, including compounds similar to 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene, has been achieved through various chemical reactions. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield of 90% by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, and its structure was confirmed by X-ray crystallography, NMR, EI-MS, and FT-IR techniques (Sweeney, McArdle, & Aldabbagh, 2018).
Fluorination Techniques
- Techniques for fluorinating aromatic compounds have been developed, as seen in the production of fluorine-18 using an automated water target. This process allows for the synthesis of fluorinated nitrobenzenes such as 1-[18F]fluoro-4-nitrobenzene (Knust, Machulla, & Roden, 1986).
Molecular Ordering Studies
- The molecular ordering of fluorinated nitrobenzenes has been analyzed statistically, utilizing quantum mechanics and computer simulation. This research contributes to understanding the translatory and orientational motions of such compounds (Ojha & Pisipati, 2003).
Hydrogen and Halogen Bonding Studies
- Research on organometallic compounds such as trans-(tetrafluoropyrid-2-yl)bis(triethylphosphine)-fluoronickel(II) demonstrates the ability of fluorinated compounds to form strong hydrogen and halogen bonds. These findings have implications for the design and synthesis of materials involving fluorinated nitrobenzenes (Libri, Jasim, Perutz, & Brammer, 2008).
Photolysis and Synthetic Applications
- Photolysis techniques have been used to synthesize fluoroorganics, such as 2-nitrophenyl-α-trifluoromethyl carbinols. This method demonstrates the role of photoactive nitrobenzyl chromophores in the synthesis of high-value fluoromethylated products (Belligund et al., 2019).
Safety And Hazards
Safety data sheets for similar compounds suggest that they may be hazardous. For example, “(Trifluoromethoxy)phenyl isocyanate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity .
Future Directions
properties
IUPAC Name |
2-(difluoromethoxy)-4-fluoro-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-4-1-2-5(11(12)13)6(3-4)14-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZMBGQCIYWPBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673302 | |
Record name | 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene | |
CAS RN |
1214329-62-0 | |
Record name | 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(difluoromethoxy)-4-fluoro-1-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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